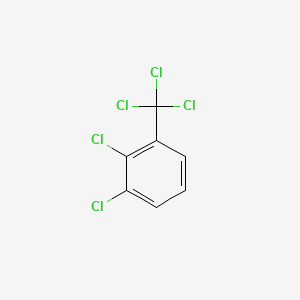

2,3-Dichlorobenzotrichloride, 98%

Description

The exact mass of the compound 2,3-Dichlorobenzotrichloride, 98% is 263.864788 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichlorobenzotrichloride, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorobenzotrichloride, 98% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-3-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGPLSQWIBJJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004910 | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84613-97-8, 31904-18-4 | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84613-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, dichloro(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031904184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084613978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dichloro(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-3-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and molecular weight of 2,3-Dichlorobenzotrichloride

Chemical Structure, Synthesis, and Application in Pharmaceutical Development

Executive Summary

2,3-Dichlorobenzotrichloride (CAS: 84613-97-8) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of high-value pharmacophores and agrochemicals.[1][2][3][4][5] Its structural uniqueness lies in the steric crowding of the ortho and meta chlorine substituents relative to the trichloromethyl group, which imparts specific reactivity profiles essential for regioselective synthesis. This guide provides a comprehensive technical analysis of its molecular weight, physicochemical properties, radical photo-synthesis, and its pivotal role as a precursor to 2,3-Dichlorobenzoyl chloride , the key building block for the anticonvulsant drug Lamotrigine .

Molecular Architecture & Physicochemical Profile

The molecule consists of a benzene core substituted with chlorine atoms at the 2 and 3 positions, and a trichloromethyl (

1.1 Structural Specifications

| Parameter | Technical Specification |

| Chemical Name | 2,3-Dichloro-α,α,α-trichlorotoluene |

| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene |

| CAS Number | 84613-97-8 |

| Molecular Formula | |

| Molecular Weight | 264.36 g/mol |

| SMILES | ClC1=C(C(Cl)(Cl)Cl)C(Cl)=CC=C1 |

| Appearance | White to off-white crystalline solid (low melting point) |

1.2 Physicochemical Properties[3][6][7]

-

Melting Point: ~49°C[3]

-

Boiling Point: ~288°C[3]

-

Solubility: Soluble in organic solvents (chloroform, toluene, methanol); Reacts violently with water.

-

Reactivity: The trichloromethyl group is highly susceptible to hydrolysis, converting to an acid chloride functionality in the presence of moisture or Lewis acid catalysts.

Synthetic Engineering: Radical Photochlorination

The industrial production of 2,3-Dichlorobenzotrichloride is a precision-controlled radical substitution reaction. It involves the exhaustive chlorination of the methyl group on 2,3-Dichlorotoluene .

2.1 Reaction Mechanism

The synthesis proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light.

-

Initiation: Chlorine gas (

) undergoes homolytic cleavage under UV irradiation ( -

Propagation: The chlorine radicals abstract hydrogen atoms from the benzylic methyl group, forming a benzyl radical which then reacts with

. This cycle repeats three times to replace all benzylic hydrogens.-

Step 1:

-

Step 2:

-

Step 3:

-

2.2 Process Parameters & Optimization

-

Temperature: Maintained between 90°C and 110°C . Lower temperatures lead to incomplete chlorination (forming benzal chlorides), while excessive heat promotes ring chlorination impurities.

-

Light Source: High-pressure mercury lamps are standard. The photon flux is the rate-limiting factor.

-

Reaction Vessel: Glass-lined or nickel reactors are required to resist corrosion from the byproduct, Hydrogen Chloride (HCl).

2.3 Synthesis Workflow Diagram

The following diagram illustrates the transformation from the toluene precursor to the trichloride, and its subsequent hydrolysis.

Figure 1: Synthetic pathway from 2,3-Dichlorotoluene to the acid chloride derivative.

Reactivity & Downstream Applications[10]

The primary utility of 2,3-Dichlorobenzotrichloride is its function as a "masked" acid chloride. The trichloromethyl group is chemically equivalent to a carboxyl group at a higher oxidation state.

3.1 Hydrolysis to 2,3-Dichlorobenzoyl Chloride

Direct hydrolysis is the standard industrial route to generate 2,3-Dichlorobenzoyl chloride (CAS 2905-60-4) .

-

Protocol: The trichloride is heated to 120-160°C. Water is added stoichiometrically in the presence of a catalyst like Zinc Chloride (

) or Ferric Chloride ( -

Chemistry:

-

Significance: This acid chloride is the immediate precursor for the cyanation step in Lamotrigine synthesis.

3.2 Case Study: Lamotrigine Synthesis

Lamotrigine (an anticonvulsant) requires a specific dichlorophenyl moiety. The synthetic route relies on the high-yield conversion of the trichloride to the acid chloride, followed by cyanation and condensation.

Figure 2: The critical role of 2,3-Dichlorobenzotrichloride in the Lamotrigine value chain.

Handling, Safety, & Analytical Standards

4.1 Safety Protocols (HSE)

-

Corrosivity: The compound hydrolyzes rapidly on contact with moisture to release hydrochloric acid gas. It causes severe skin burns and eye damage.

-

Inhalation Hazard: Operations must be conducted in a fume hood or closed system. Full-face respirators with acid gas cartridges are mandatory if exposure risk exists.

-

Storage: Store under inert gas (

) in PTFE-lined containers. Moisture exclusion is critical to prevent pressure buildup from HCl generation.

4.2 Analytical Characterization

To validate the identity and purity of 2,3-Dichlorobenzotrichloride, the following methods are standard:

-

GC-MS (Gas Chromatography-Mass Spectrometry): Used to assess purity (Target >98%). Impurities typically include under-chlorinated species (benzal chlorides) or ring-chlorinated byproducts.

-

Melting Point Determination: A sharp melting point near 49°C indicates high purity. Depression of MP suggests the presence of solvent or isomers.

References

-

EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98% - Properties and Safety. Retrieved from

-

ChemicalBook. (2023).[8] 2,3-Dichlorobenzotrichloride CAS 84613-97-8 Data. Retrieved from

-

Google Patents. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1).[1] Retrieved from

-

PubChem. (2025).[9][10] 2,3-Dichlorobenzoyl chloride (Hydrolysis Product) Compound Summary. Retrieved from

Sources

- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. 2.3-DICHLOROBENZOTRICHLORIDE | 84613-97-8 [chemicalbook.com]

- 3. evitachem.com [evitachem.com]

- 4. An Improved Process For Preparation Of Lamotrigine Intermediates [quickcompany.in]

- 5. Buy 2,3-Dichlorobenzotrichloride, 98% | 84613-97-8 [smolecule.com]

- 6. a,a,a-Trichlorotoluene 98 98-07-7 [sigmaaldrich.com]

- 7. trichlorotoluene (CAS 30583-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 2,3-Dichlorobenzotrichloride

CAS: 84613-97-8 | Purity: 98% Document Type: Technical Whitepaper & Safety Protocol Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers[1]

Part 1: Executive Summary & Strategic Context

2,3-Dichlorobenzotrichloride (2,3-DCBTC) is a high-value, high-hazard chlorinated intermediate primarily utilized in the synthesis of Lamotrigine (a critical anticonvulsant and mood stabilizer).[1] Unlike common laboratory reagents, 2,3-DCBTC possesses a "dual-threat" profile: it is a severe corrosive capable of releasing hydrochloric acid (HCl) upon contact with ambient moisture, and it carries the structural hallmarks of potential carcinogenicity common to benzotrichlorides.[1]

For the drug development professional, the utility of 2,3-DCBTC lies in its trichloromethyl moiety, which serves as a masked carboxylate.[1] It allows for the rapid generation of 2,3-dichlorobenzoyl chloride via controlled hydrolysis—a step that requires precise stoichiometric control to prevent over-hydrolysis to the benzoic acid.[1] This guide synthesizes the safety data with the practical demands of organic synthesis, ensuring that researchers can harness its reactivity without compromising containment.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

| Parameter | Data | Technical Implications |

| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene | Defines the substitution pattern critical for steric hindrance in downstream coupling.[1] |

| CAS Number | 84613-97-8 | Note: Do not confuse with 2,3-Dichlorobenzoyl chloride (CAS 2905-60-4).[1][2] |

| Molecular Formula | C₇H₃Cl₅ | High chlorine content (67% by mass) dictates waste stream segregation (halogenated).[1] |

| Molecular Weight | 264.36 g/mol | Heavy vapor density; accumulates in low-lying areas.[1] |

| Physical State | Solid (Low Melting) / Liquid | MP is ~49°C. Often handled as a melt or supercooled liquid in process chemistry.[1] |

| Boiling Point | ~288°C | High boiling point allows for high-temperature chlorination without rapid evaporative loss.[1] |

| Solubility | Insoluble in water (reacts); Soluble in Chloroform, Toluene.[1] | CRITICAL: Reacts violently with water to form HCl and 2,3-Dichlorobenzoyl chloride.[1] |

Part 3: Hazard Architecture & Toxicology (The "Why")[1]

The safety profile of 2,3-DCBTC is governed by two mechanisms: Alkylating Potential and Hydrolytic Instability .[1]

1. GHS Classification & Signal Word: DANGER [1][3][4][5]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][5][6] The trichloromethyl group readily hydrolyzes on skin moisture, generating concentrated HCl in situ.[1]

-

Acute Toxicity (Inhalation/Oral - Category 4): Harmful if inhaled or swallowed.[1] Systemic absorption can lead to chloracne and liver damage (hepatotoxicity).[1]

-

Specific Target Organ Toxicity (STOT-SE Cat 3): Respiratory tract irritation.[1][3][7]

-

Carcinogenicity (Suspected): While specific data for the 2,3-isomer is limited, the parent compound (Benzotrichloride) is a Group 2A carcinogen.[1] Protocol: Treat 2,3-DCBTC as a functional carcinogen. Use full containment.

2. The Hydrolysis Hazard Mechanism

The trichloromethyl group (-CCl₃) is metastable.[1] Upon exposure to atmospheric moisture, it undergoes a stepwise hydrolysis.[1] This is not just a storage issue; it is a containment failure mode.

Risk: A sealed bottle exposed to moisture can pressurize with HCl gas, leading to vessel rupture.[1]

Part 4: Synthesis & Application Context (Lamotrigine Pathway)[1]

To understand the handling requirements, one must understand the workflow. 2,3-DCBTC is not an endpoint; it is a transient intermediate.[1]

Experimental Insight: The conversion of 2,3-DCBTC to 2,3-Dichlorobenzoyl chloride is often catalyzed by Lewis acids (e.g., ZnCl₂ or FeCl₃) and requires precise water addition.[1]

Figure 1: The synthetic utility of 2,3-DCBTC in the Lamotrigine pathway.[1] Note the "Controlled Hydrolysis" step which releases significant HCl gas, requiring efficient scrubbing systems.[1]

Part 5: Risk Management & Handling Protocols

1. Engineering Controls (Primary Barrier)[1]

-

Containment: All weighing and transfer must occur within a Fume Hood (minimum face velocity 0.5 m/s) or a Glovebox if handling >100g.[1]

-

Scrubbing: Reactions involving 2,3-DCBTC hydrolysis must be vented through a caustic scrubber (NaOH trap) to neutralize evolved HCl.[1]

-

Vessel Selection: Use glass-lined or Hastelloy reactors. Stainless steel (304/316) is susceptible to pitting corrosion from the hot HCl/organic chloride mixture.[1]

2. Personal Protective Equipment (PPE) Matrix

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1]

-

Dermal (Hands):

-

Dermal (Body): Tychem® C or F apron/sleeves required for liquid handling.[1]

3. Storage & Stability (SOP)

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

-

Temperature: Cool, dry place. Avoid refrigeration if the container seal is imperfect, as condensation upon warming will trigger hydrolysis.[1]

-

Self-Validating Check: Inspect the septum/cap for bulging (pressure buildup) or white crystalline deposits (benzoic acid formation) before every use.[1]

Part 6: Emergency Response Architecture

Scenario: A 50g bottle of 2,3-DCBTC is dropped and shatters on the lab floor.

Figure 2: Decision matrix for spill response. The critical decision node is avoiding water addition to a dry spill.

First Aid Protocols:

-

Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use neutralization agents (bases) on the skin; the heat of neutralization causes further burns.[1] Follow with PEG 400 wash if available to solubilize the organic residue.[1]

-

Eye Contact: Flush for 30 minutes. Consult an ophthalmologist immediately (corrosive injury risk).[1]

Part 7: Regulatory & Transport Data[1]

-

UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3265 (if liquid).[1]

-

Packing Group: II (Medium Danger).[1]

-

TSCA (USA): Listed (often R&D exemption applies for small scale).[1]

References

-

Chemical Identity & Properties

-

Synthesis & Application (Lamotrigine)

-

Safety Data Sheet (Benzotrichloride Analogues)

-

Toxicology & Carcinogenicity (Benzotrichlorides)

Sources

- 1. evitachem.com [evitachem.com]

- 2. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]

- 3. 2,3-Dichlorobenzenethiol | C6H4Cl2S | CID 140202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

2,3-Dichlorobenzotrichloride: Physical Properties, Synthesis, and Critical Applications in Drug Development

Executive Summary

2,3-Dichlorobenzotrichloride (CAS: 84613-97-8) is a specialized chlorinated aromatic intermediate critical to the pharmaceutical manufacturing sector.[1][2] Its primary industrial significance lies in its role as the direct precursor to 2,3-dichlorobenzoyl chloride , the key building block for the anticonvulsant drug Lamotrigine .

Unlike common solvents or reagents, this compound is rarely isolated for long-term storage due to its hydrolytic sensitivity. It is typically generated in situ or immediately processed. This guide provides a definitive technical analysis of its physical properties, thermodynamic behavior, and synthetic utility, designed for process chemists and drug development scientists.

Chemical Identity & Structural Analysis

The steric arrangement of chlorine atoms at the 2 and 3 positions creates a highly congested environment around the trichloromethyl group. This "ortho-effect" influences both the boiling point and the rate of hydrolysis compared to its 2,4- or 3,4- isomers.

| Parameter | Technical Specification |

| IUPAC Name | 1,2-Dichloro-3-(trichloromethyl)benzene |

| CAS Number | 84613-97-8 |

| Molecular Formula | C₇H₃Cl₅ |

| Molecular Weight | 264.36 g/mol |

| SMILES | ClC1=C(C(Cl)(Cl)Cl)C(Cl)=CC=C1 |

| Structural Feature | High halogen density (5 Cl atoms); Sterically hindered benzylic carbon |

Physical & Thermodynamic Properties[4]

The following data aggregates experimental values and validated estimates for process engineering. Note that due to the compound's reactivity with moisture, empirical data for density and refractive index are often approximated from structural analogs (e.g., 2,3-dichlorobenzotrifluoride) when specific batch data is unavailable.

Core Physical Data

| Property | Value | Condition / Note |

| Physical State | Crystalline Solid | At standard temperature (25°C).[3][4] Often observed as a melt in process. |

| Melting Point | 49°C | Sharp melting transition. Solidifies easily in transfer lines if unheated. |

| Boiling Point | 288°C | At 760 mmHg (Atmospheric). Decomposes near BP; vacuum distillation recommended.[2] |

| Flash Point | >112°C | Closed Cup. High thermal stability required for ignition. |

| Density (Estimated) | ~1.55 – 1.60 g/cm³ | Extrapolated from 2,3-dichlorobenzoyl chloride and benzotrichloride. |

| Solubility | Hydrolytically Unstable | Reacts violently with water. Soluble in chloroform, DCM, toluene. |

| Vapor Pressure | Low | < 1 mmHg at 25°C (Estimated). Requires high vacuum for distillation. |

Boiling Point Critical Analysis

The boiling point of 288°C is significantly elevated compared to unsubstituted benzotrichloride (214°C). This 74°C shift is attributed to the increased molecular weight (+69 Da) and the polarizability of the two ring-chlorine substituents.

-

Process Implication: Distillation at atmospheric pressure is hazardous due to the risk of thermal degradation and polymerization.

-

Recommended Protocol: Industrial purification is performed under reduced pressure.

-

Target Range:110–140°C at 10–50 mbar .

-

Monitoring: Process engineers must utilize pressure-temperature nomographs derived from 2,4-dichlorobenzotrichloride if specific data is absent, correcting for the slightly higher BP of the 2,3-isomer due to dipole moment variations.

-

Synthesis & Reaction Engineering

The synthesis of 2,3-dichlorobenzotrichloride is a radical chain reaction that requires precise control to prevent ring chlorination (over-chlorination).

Synthetic Pathway Visualization

The following diagram illustrates the transformation from the toluene precursor to the active pharmaceutical intermediate (API) precursor.

Figure 1: Synthetic pathway from raw material to pharmaceutical intermediate.[1][2][5] The radical chlorination step is the critical determinant of purity.

Experimental Protocol: Radical Chlorination

Note: This protocol outlines the standard industrial approach for benzotrichloride synthesis.

-

Setup: Use a glass-lined reactor equipped with a mercury vapor lamp (UV source) and a gas dispersion tube.

-

Reagent: Charge 2,3-dichlorotoluene (1.0 eq). Heat to 80–100°C .

-

Initiation: Introduce Chlorine gas (Cl₂) slowly while irradiating.

-

Propagation: The reaction is exothermic. Maintain temperature <110°C to minimize ring chlorination byproducts.

-

Endpoint: Monitor reaction by GC. The disappearance of the mono- (benzyl chloride) and di- (benzal chloride) intermediates marks completion.

-

Purification: The resulting 2,3-dichlorobenzotrichloride is often used directly (telescoped) or distilled under high vacuum to remove tarry residues.

Handling, Stability, and Safety (E-E-A-T)

Hydrolytic Instability

The trichloromethyl group (-CCl₃) is extremely sensitive to moisture. Upon contact with water or humid air, it hydrolyzes to release Hydrogen Chloride (HCl) gas and forms 2,3-dichlorobenzoyl chloride.

-

Reaction:

-

Storage: Must be stored under dry nitrogen or argon in tightly sealed, corrosion-resistant containers (Hastelloy or glass-lined).

Corrosion & Toxicology

-

Corrosivity: The compound and its hydrolysis byproducts are highly corrosive to skin, eyes, and mucous membranes.

-

PPE: Full chemical resistant suit, face shield, and respirator with acid gas cartridges are mandatory.

-

Containment: Operations should be conducted in a fume hood or closed system to manage HCl off-gassing.

References

-

EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98% Product Data. Retrieved from

-

LookChem. (n.d.). 2,3-Dichlorobenzotrichloride CAS 84613-97-8 Safety Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 12345 (Analogous Benzotrichlorides). Retrieved from

-

Google Patents. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride (US20090312544A1). Retrieved from

-

ChemicalBook. (2026). 2,3-Dichlorobenzoyl chloride Properties and Synthesis. Retrieved from

Sources

Navigating the Toxicity Profile and Handling Hazards of Benzotrichloride and Its Derivatives: A Technical Whitepaper

Executive Summary

Benzotrichloride (BTC), chemically known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound utilized extensively as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals[1]. While its high electrophilicity makes it an invaluable synthetic reagent, it also renders BTC exceptionally hazardous. As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous study of molecular causality. This whitepaper deconstructs the mechanistic toxicity of benzotrichloride derivatives, outlines field-proven handling protocols, and provides self-validating experimental methodologies for researchers working with these volatile agents.

Mechanistic Toxicology: From Hydrolysis to Cellular Asphyxiation

To safely handle benzotrichloride, one must understand why it is toxic at a cellular level. The toxicity profile of BTC is biphasic, driven first by its rapid chemical degradation and subsequently by the metabolic disruption caused by its byproducts.

-

Phase 1: Exothermic Corrosivity: BTC is highly unstable in the presence of moisture. Upon contact with water or mucosal membranes, it undergoes[2]. The exothermic release of HCl causes immediate, severe tissue necrosis, corneal damage, and pulmonary edema upon inhalation[3].

-

Phase 2: Metabolic Disruption and ATP Depletion: The secondary toxicological phase is driven by the primary metabolite, benzoic acid. Once absorbed into the bloodstream, benzoic acid is metabolized in the liver into benzoyl-CoA. This enzymatic conversion heavily sequesters intracellular acetyl-CoA pools[2]. Because acetyl-CoA is the foundational substrate for the tricarboxylic acid (TCA) cycle, its depletion leads to a catastrophic[2]. This energy starvation halts gluconeogenesis and compromises cellular integrity.

-

Genotoxicity and Carcinogenicity: BTC is classified as a and is categorized under IARC Group 2A/2B depending on the specific derivative[4][5]. Chronic exposure in murine models has demonstrated significant increases in squamous cell carcinomas, lung adenomas, and forestomach tumors[6]. The genotoxicity is likely mediated by reactive free-radical intermediates formed during the hydrolytic cleavage of the trichloromethyl group[5].

Caption: Metabolic pathway illustrating BTC hydrolysis and subsequent ATP depletion via CoA sequestration.

Quantitative Toxicity Profile

To contextualize the hazard, we must evaluate the empirical data. The table below summarizes the acute and chronic toxicity metrics for benzotrichloride.

| Toxicity Metric | Value | Species/Route | Causality / Implication |

| LD50 (Acute Oral) | 1590 - 2188 mg/kg | Rat | Indicates moderate systemic toxicity; mortality is driven by gastrointestinal necrosis and profound ATP depletion[7]. |

| LC50 (Inhalation) | ~500 - >600 mg/m³ (4h) | Rat | High volatility and HCl generation cause acute respiratory distress, alveolar damage, and chemical pneumonitis[7]. |

| EC50 (Aquatic) | 50 mg/L (24h) | Daphnia magna | Toxicity is primarily pH-driven (water acidification via HCl release) rather than bioaccumulation[2]. |

| Exposure Limit (TLV/STEL) | 0.1 ppm (Ceiling) | Human | Extremely low threshold mandated due to carcinogenic potential and immediate mucosal corrosivity[8][9]. |

Hazard Mitigation and Advanced Handling Protocols

The physical properties of BTC—specifically its high density (1.38 g/mL), volatility, and violent reactivity with water—dictate stringent, zero-tolerance handling protocols[1][10].

-

Chemical Incompatibilities: BTC[8]. Contact with ambient humidity or water generates toxic and corrosive fumes (HCl) that can rapidly over-pressurize sealed containers, leading to explosive rupture[8][9]. Under fire conditions, BTC decomposes to release phosgene and carbon oxides[9][11].

-

Engineering Controls: All operations involving BTC must be conducted in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with hard-ducted exhaust to prevent vapor accumulation[9].

-

Personal Protective Equipment (PPE): Level B or Level A PPE is required for large-scale handling or spill response. This includes full-face supplied-air respirators (SCBA), heavy-duty chemical-resistant gloves (e.g., Viton or Silver Shield), and impermeable aprons[3][12].

Caption: Step-by-step hazardous spill response workflow prioritizing vapor containment and water avoidance.

Experimental Methodologies: Self-Validating Protocols

When researching BTC derivatives, experimental design must account for both the volatility of the compound and its rapid hydrolysis. Every protocol must include internal validation to ensure data integrity.

Protocol 1: In Vitro Cytotoxicity and ATP Depletion Assay (HepG2 Cells)

Purpose: To quantify the metabolic disruption caused by BTC exposure while controlling for pH-induced necrosis. Causality: By buffering the media, we isolate the metabolic toxicity (CoA depletion) from the corrosive toxicity (HCl generation).

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at

cells/well in DMEM. Incubate for 24 hours at 37°C, 5% CO₂. -

Media Preparation (Self-Validation Step): Prepare BTC dosing solutions in anhydrous DMSO immediately prior to use to prevent premature hydrolysis. Dilute into HEPES-buffered DMEM (pH 7.4) to neutralize the HCl generated upon aqueous contact. Validation: Run a parallel control using unbuffered DMEM to measure the combined corrosive and metabolic toxicity.

-

Exposure: Treat cells with BTC concentrations ranging from 1 µM to 1000 µM for 4 hours.

-

ATP Quantification: Lyse cells and add a luciferase-based ATP detection reagent (e.g., CellTiter-Glo).

-

Readout: Measure luminescence. A dose-dependent drop in ATP in the buffered group confirms the mechanism of acetyl-CoA sequestration by benzoic acid[2].

Protocol 2: Air Sampling and GC-MS Quantification of BTC Vapors

Purpose: To ensure workplace concentrations remain strictly below the [9].

-

Sampling: Use a personal sampling pump calibrated to 0.2 L/min connected to a solid sorbent tube (Tenax TA or equivalent) to capture volatile organic compounds.

-

Duration: Sample for 15 minutes to capture Short-Term Exposure Limit (STEL) conditions during high-risk transfer operations.

-

Desorption: Thermally desorb the sorbent tube directly into the GC-MS inlet.

-

Analysis: Utilize a capillary column (e.g., DB-5MS) with a temperature gradient starting at 40°C, ramping to 250°C. Monitor the characteristic mass fragments for BTC (m/z 117, 194, 196).

-

Validation (Self-Validation Step): Spike a blank sorbent tube with a known concentration of a stable isotope internal standard (e.g., Toluene-d8) prior to sampling to calculate recovery efficiency and correct for matrix effects.

References

-

Benzotrichloride - Wikipedia. wikipedia.org.[Link]

-

ICSC 0105 - BENZOTRICHLORIDE. ilo.org.[Link]

-

Benzotrichloride Fact Sheet - EPA. epa.gov.[Link]

-

Benzotrichloride Hazard Summary - NJ.gov. nj.gov.[Link]

-

Benzotrichloride CID 7367 - PubChem. pubchem.ncbi.nlm.nih.gov.[Link]

-

Benzotrichloride Chemical Data - OSHA. osha.gov. [Link]

-

α-Chlorinated toluenes and benzoyl chloride - NCBI Bookshelf. ncbi.nlm.nih.gov.[Link]

-

Benzotrichloride: Properties, Reactions, Production And Uses - Chemcess. chemcess.com.[Link]

Sources

- 1. Benzotrichloride | C6H5CCl3 | CID 7367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzotrichloride - Wikipedia [en.wikipedia.org]

- 3. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. epa.gov [epa.gov]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemcess.com [chemcess.com]

- 8. ICSC 0105 - BENZOTRICHLORIDE [chemicalsafety.ilo.org]

- 9. nj.gov [nj.gov]

- 10. BENZOTRICHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 11. chemicalbull.com [chemicalbull.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to the Synthesis of 2,3-Dichlorobenzotrichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzotrichloride (TCB) is a critical halogenated organic intermediate, primarily valued for its role in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a trichloromethyl group, provides a reactive platform for building more complex molecules. Notably, it is a key precursor in the production of 2,3-dichlorobenzoyl chloride, an essential building block for the antiepileptic drug Lamotrigine. This guide offers an in-depth review of the predominant synthesis pathways for 2,3-Dichlorobenzotrichloride, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Core Synthesis Pathway: Photochlorination of 2,3-Dichlorotoluene

The most industrially prevalent and efficient method for synthesizing 2,3-Dichlorobenzotrichloride is the free-radical photochlorination of 2,3-dichlorotoluene. This process involves the sequential substitution of the three hydrogen atoms on the methyl group with chlorine atoms. The reaction is initiated and propagated by ultraviolet (UV) light, which provides the energy to homolytically cleave chlorine molecules into highly reactive chlorine radicals.

Mechanism of Action: A Free-Radical Chain Reaction

The synthesis proceeds via a classic free-radical chain reaction, which can be understood in three key stages:

-

Initiation: The process begins when UV light cleaves a chlorine molecule (Cl₂) into two chlorine free radicals (Cl•). This is the energy-dependent step that starts the chain reaction.

-

Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene, forming a stable benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to form the chlorinated product (initially 2,3-dichlorobenzyl chloride) and a new chlorine radical, which continues the chain. This process repeats until all three benzylic hydrogens are replaced, ultimately yielding 2,3-Dichlorobenzotrichloride.

-

Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a benzyl and a chlorine radical.

This mechanism is highly specific to the side chain (the methyl group) under UV light and in the absence of a Lewis acid catalyst. If a Lewis acid like FeCl₃ were present, an electrophilic aromatic substitution would be favored, leading to unwanted chlorination on the benzene ring.[1]

Caption: Simplified free-radical mechanism for photochlorination.

Controlling Side Reactions

While photochlorination is selective for the side chain, competing reactions can occur. The primary side reaction is the electrophilic chlorination of the aromatic ring, which produces undesired isomers of trichlorotoluene. To ensure high selectivity and yield of the desired product, it is crucial to control the reaction conditions:

-

Absence of Lewis Acids: The reaction must be free of Lewis acid catalysts (e.g., iron or aluminum chlorides), which promote ring chlorination.

-

Temperature Control: While the reaction is initiated by light, temperature plays a role. Temperatures above 140-150°C can increase the rate of side-chain chlorination but may also lead to the formation of by-products.[2] Conversely, temperatures that are too low may slow the reaction to commercially unviable rates.[3]

-

Exclusion of Oxygen: Oxygen can act as a radical scavenger, inhibiting the chain reaction and reducing efficiency. Reactions are typically performed under an inert atmosphere.

Experimental Protocol: Photochlorination of 2,3-Dichlorotoluene

The following protocol is a synthesis of procedures described in the patent literature, designed to provide a clear, step-by-step guide for laboratory-scale synthesis.[2]

Materials and Equipment:

-

UV photochlorination reactor equipped with a high-pressure mercury UV lamp (2-40 kW).

-

Heating mantle and temperature controller.

-

Gas inlet for chlorine and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).

-

Round-bottom flask or reactor vessel.

-

Distillation apparatus.

-

Starting material: 2,3-Dichlorotoluene.

-

Reagent: Chlorine gas.

-

Optional solvent: Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and its use is highly regulated. The reaction can also be run neat).

Procedure:

-

Reactor Setup: A UV photochlorination reactor is charged with 2,3-dichlorotoluene (e.g., 1042 g, 6.47 moles). If a solvent is used, the starting material is dissolved in CCl₄.

-

Heating: The reactor is heated to the target temperature, typically between 90°C and 110°C.[2]

-

Chlorine Introduction: Chlorine gas is introduced into the heated solution at a steady flow rate (e.g., 370 g/h). The UV lamp is switched on to initiate the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to track the disappearance of 2,3-dichlorotoluene and the appearance of intermediates (2,3-dichlorobenzal chloride) and the final product.

-

Endpoint Determination: As the reaction nears completion, the chlorine flow rate is typically decreased to minimize the breakthrough of unreacted chlorine. The reaction is considered complete when the concentration of the intermediate, 2,3-dichlorobenzal chloride, is acceptably low (e.g., <0.5%).

-

Work-up and Purification: Once the reaction is complete, the UV lamp is turned off, and the chlorine gas flow is stopped. The crude product, 2,3-Dichlorobenzotrichloride, is then purified. If a solvent was used, it is first removed by distillation. The final product is then purified by vacuum distillation.

Caption: Overall workflow for the synthesis of 2,3-Dichlorobenzotrichloride.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes data from representative experimental protocols found in the literature, highlighting the achievable yields and purity.

| Parameter | Example 1 (with Solvent) | Example 2 (Neat) |

| Starting Material | 2,3-Dichlorotoluene (245 g) | 2,3-Dichlorotoluene (1042 g) |

| Solvent | CCl₄ (1225 g) | None |

| Temperature | 75°C | 100°C |

| Chlorine Flow | 190 g/h (initial) | 370 g/h (initial), reduced to 40 g/h |

| Final Purity (GC) | 98.2% | 97.2% |

| Yield | 81.6% | 95.2% |

| Reference | US Patent 2009/0312544 A1 | US Patent 2009/0312544 A1 |

Downstream Processing: Hydrolysis to 2,3-Dichlorobenzoyl Chloride

2,3-Dichlorobenzotrichloride is often not the final product but an intermediate that is hydrolyzed to form 2,3-dichlorobenzoyl chloride. This reaction is a crucial step in various synthetic pathways.

Mechanism: The hydrolysis proceeds via a nucleophilic substitution mechanism. The highly electron-withdrawing chlorine atoms on the benzylic carbon make it susceptible to attack by water.

Experimental Protocol:

-

Setup: A reactor is charged with 2,3-Dichlorobenzotrichloride (e.g., 366.5 g) and a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (e.g., 1 g).[2][4]

-

Heating: The mixture is heated to a high temperature, typically 160-165°C.[2][4]

-

Water Addition: Water is added dropwise to the heated mixture over a period of time (e.g., 1 hour). The high temperature is maintained throughout the addition.

-

Purification: The crude 2,3-dichlorobenzoyl chloride is then purified by distillation, yielding a product with high purity (typically >98%).[2][4]

Safety and Handling

Working with chlorinated aromatic compounds and chlorine gas requires strict adherence to safety protocols to minimize risks of exposure and environmental contamination.[5]

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas with a pungent odor.[6] All operations involving chlorine gas must be conducted in a well-ventilated chemical fume hood.[7] Personnel must be trained in its proper handling and have access to appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[6][8] An emergency plan and access to an eyewash station and safety shower are mandatory.[8]

-

Chlorinated Aromatic Compounds: 2,3-Dichlorotoluene and 2,3-Dichlorobenzotrichloride are hazardous materials. They can cause skin, eye, and respiratory irritation.[9] Prolonged contact should be avoided.[10] Always handle these compounds within a fume hood, wearing appropriate PPE.[5]

-

Waste Disposal: All waste containing chlorinated compounds must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[5]

Conclusion

The synthesis of 2,3-Dichlorobenzotrichloride is a well-established industrial process, dominated by the photochlorination of 2,3-dichlorotoluene. This method offers high selectivity and yield when reaction conditions are carefully controlled to favor the free-radical side-chain substitution over competing ring chlorination. Understanding the underlying mechanism, mastering the experimental protocol, and adhering to stringent safety measures are paramount for the successful and safe production of this vital chemical intermediate. Its subsequent conversion to 2,3-dichlorobenzoyl chloride further underscores its importance in the synthesis of high-value products in the pharmaceutical and chemical industries.

References

-

Chlorine gas safety. (n.d.). CompSource Mutual. Retrieved March 7, 2026, from [Link]

-

Handling Chlorine Safely. (2019, May 13). New Jersey Water Association. Retrieved March 7, 2026, from [Link]

-

Chlorine Gas: Properties, Uses, and Safety Precautions Explained. (2025, October 3). OBW Technologies. Retrieved March 7, 2026, from [Link]

-

Chlorine Gas Safety: Protection & Prevention in Everyday Life. (2026, February 16). ECREEE. Retrieved March 7, 2026, from [Link]

-

Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. JOURNAL OF THE RESEARCH INSTITUTE FOR CATALYSIS HOKKAIDO UNIVERSITY, 13(2), 110-118. Retrieved from [Link]

-

Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. (2018, November 9). MDPI. Retrieved March 7, 2026, from [Link]

- Process for the production of 2, 4-dichlorotoluene. (1968). Google Patents.

-

2,3-Dichlorotoluene Safety Data Sheet. (n.d.). CPAchem. Retrieved March 7, 2026, from [Link]

-

Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

-

An Improved Process For Preparation Of Lamotrigine Intermediates. (n.d.). Quick Company. Retrieved March 7, 2026, from [Link]

- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009). Google Patents.

- Procedure for the photochlorination of alkyl-aromatic compounds. (1996). Google Patents.

-

What does the reaction of toluene with chlorine in the presence of light yield? (2019, September 22). Quora. Retrieved March 7, 2026, from [Link]

- Method for preparing 2,3-dichlorotoluene. (2011). Google Patents.

- Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize. (2013). Google Patents.

-

PREPARATION OF CHLOROTOLUENE BY OXIDIZING CHLORINATION OF TOLUENE*. (n.d.). Sciencemadness.org. Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 4. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. obwtechnologies.com [obwtechnologies.com]

- 7. njuajif.org [njuajif.org]

- 8. Chlorine gas safety – CompSource Mutual [compsourcemutual.com]

- 9. evitachem.com [evitachem.com]

- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

A Tale of Two Chlorides: A Comparative Analysis of 2,3-Dichlorobenzotrichloride and 2,3-Dichlorobenzyl Chloride in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chlorinated aromatic intermediates, 2,3-Dichlorobenzotrichloride and 2,3-Dichlorobenzyl chloride are two structurally similar yet functionally divergent building blocks. While both share a 2,3-dichlorinated phenyl ring, the nature of their benzylic side-chains—a trichloromethyl (-CCl₃) group versus a chloromethyl (-CH₂Cl) group—dictates vastly different chemical reactivities and, consequently, distinct applications in organic synthesis and drug development. This guide provides an in-depth comparative analysis of their physicochemical properties, synthesis, core reactivity, and strategic applications, equipping researchers with the field-proven insights necessary to select the appropriate intermediate for their synthetic campaigns.

Foundational Properties: A Structural and Physicochemical Overview

A molecule's identity and function begin with its structure and physical properties. While both compounds are chlorinated toluenes, the degree of chlorination on the benzylic carbon creates significant differences in their physical state, polarity, and molecular weight.

1.1. 2,3-Dichlorobenzotrichloride

This compound is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a trichloromethyl group.[1] The fully chlorinated side chain renders it a solid at room temperature.

-

IUPAC Name: 1,2-Dichloro-3-(trichloromethyl)benzene

-

CAS Number: 84613-97-8[1]

-

Molecular Formula: C₇H₃Cl₅[1]

1.2. 2,3-Dichlorobenzyl Chloride

This molecule features the same dichlorinated aromatic ring but with a monochlorinated methyl group.[2][3] This structural difference results in it being a liquid under ambient conditions.

1.3. Comparative Data Summary

The following table provides a clear, side-by-side comparison of the key physicochemical properties, highlighting the impact of the side-chain chlorination.

| Property | 2,3-Dichlorobenzotrichloride | 2,3-Dichlorobenzyl Chloride |

| Molecular Formula | C₇H₃Cl₅[1] | C₇H₅Cl₃[2] |

| Molecular Weight | 264.36 g/mol [1] | 195.47 g/mol [5][6] |

| Physical State (20°C) | White to off-white crystalline solid[1] | Colorless to light yellow clear liquid[5][7] |

| Melting Point | 49°C[1] | N/A |

| Boiling Point | 288°C[1] | 255°C[5][7] |

| Solubility in Water | Insoluble[1] | Insoluble[2][7] |

| Solubility (Organic) | Sparingly in chloroform, slightly in methanol[1] | Readily soluble in most organic solvents[2] |

Synthesis: A Story of Controlled Chlorination

The industrial synthesis of both compounds originates from the same precursor, 2,3-dichlorotoluene, and proceeds via a free-radical chlorination of the methyl side chain.[8][9] The critical determinant of the final product is the rigorous control over reaction conditions.

2.1. Synthetic Pathways

The chlorination of the toluene side-chain is a sequential process, typically initiated by UV light (photochlorination).[8][9] The reaction progresses from the monochlorinated (benzyl chloride) to the dichlorinated (benzal chloride) and finally to the trichlorinated (benzotrichloride) product.

Caption: Sequential photochlorination of 2,3-dichlorotoluene.

Expertise in Practice: To synthesize 2,3-Dichlorobenzyl chloride, the reaction is carefully monitored and stopped after the introduction of approximately one equivalent of chlorine. Allowing the reaction to proceed with excess chlorine will inevitably lead to the formation of 2,3-Dichlorobenzotrichloride.[10] This makes 2,3-Dichlorobenzyl chloride and its dichlorinated analog, 2,3-dichlorobenzal chloride, common impurities in technical-grade 2,3-Dichlorobenzotrichloride and vice versa.

The Core Directive: A Fundamental Dichotomy in Chemical Reactivity

The central difference between these two molecules lies in the reactivity of their benzylic side chains. This distinction governs their utility and dictates their role in any synthetic strategy.

3.1. 2,3-Dichlorobenzotrichloride: A Masked Acyl Chloride

The trichloromethyl group is not typically used for alkylation. Instead, its high degree of oxidation makes it an excellent precursor to the benzoyl chloride functional group via hydrolysis. The three electron-withdrawing chlorine atoms render the central carbon highly electrophilic and susceptible to nucleophilic attack by water.[1][11]

Caption: Conversion of benzotrichloride to benzoyl chloride.

Experimental Protocol: Catalytic Hydrolysis of 2,3-Dichlorobenzotrichloride

This protocol describes the conversion of the trichloromethyl group to an acyl chloride, a critical transformation for its subsequent use in synthesis.

-

Reactor Setup: A reactor is charged with 2,3-Dichlorobenzotrichloride (1.0 eq) and a catalytic amount of zinc chloride (ZnCl₂, ~0.1-0.5 wt%).[1][12]

-

Heating: The mixture is heated to a temperature of 160-165°C under an inert atmosphere.[8][12]

-

Controlled Water Addition: A sub-stoichiometric amount of water (H₂O, ~0.9-1.0 eq) is added dropwise to the heated mixture over several hours.

-

Causality: The catalytic ZnCl₂ acts as a Lewis acid, coordinating to a chlorine atom and increasing the electrophilicity of the benzylic carbon. The slow, controlled addition of water is crucial. Excess water or lower temperatures can lead to the over-hydrolysis of the desired benzoyl chloride product to the unreactive 2,3-dichlorobenzoic acid, a common and undesirable byproduct.[1]

-

-

Reaction Monitoring: The reaction is monitored by Gas Chromatography (GC) for the disappearance of the starting material.

-

Workup and Purification: Upon completion, the crude 2,3-dichlorobenzoyl chloride is purified by vacuum distillation to yield the final product.[8][12]

3.2. 2,3-Dichlorobenzyl Chloride: A Classic Benzylating Agent

In stark contrast, the chloromethyl group of 2,3-Dichlorobenzyl chloride is a classic electrophilic site for nucleophilic substitution (Sₙ1/Sₙ2) reactions.[13] Its primary function is to introduce the 2,3-dichlorobenzyl moiety onto a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions.

Caption: Use of benzyl chloride as an alkylating agent.

Experimental Protocol: N-Benzylation of a Primary Amine

This protocol provides a general workflow for using 2,3-Dichlorobenzyl chloride as an alkylating agent.

-

Reagent Preparation: A solution of a primary amine (1.0 eq) is prepared in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Base Addition: An inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), is added to the solution.

-

Causality: The base is essential to neutralize the hydrochloric acid (HCl) that is cogenerated during the substitution reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Alkylating Agent Addition: 2,3-Dichlorobenzyl chloride (1.0-1.1 eq) is added to the suspension, often at room temperature. The reaction may be gently heated (e.g., to 50-60°C) to increase the rate.

-

Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Once the starting material is consumed, the reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Strategic Applications in Drug Discovery and Development

The divergent reactivity profiles of these two intermediates lead them down entirely different paths in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).

4.1. 2,3-Dichlorobenzotrichloride: The Gateway to Lamotrigine

The primary and most significant application of 2,3-Dichlorobenzotrichloride is as a key starting material in the synthesis of Lamotrigine , a widely used anticonvulsant and mood-stabilizing drug.[1] The synthetic route leverages the hydrolysis of the benzotrichloride to 2,3-dichlorobenzoyl chloride.[8] This acyl chloride is then reacted with a cyanide source (e.g., cuprous cyanide) to form 2,3-dichlorobenzoyl cyanide, a critical intermediate that undergoes cyclization to form the final triazine ring of Lamotrigine.[8][14]

4.2. 2,3-Dichlorobenzyl Chloride: A Versatile Structural Scaffold

2,3-Dichlorobenzyl chloride is employed more broadly as a versatile building block. The 2,3-dichlorophenyl motif is a common feature in many biologically active compounds. The presence of chlorine atoms can enhance metabolic stability, improve membrane permeability, and facilitate specific binding interactions with biological targets.[15][16] Therefore, this intermediate is used in the synthesis of a wide range of APIs, agrochemicals like herbicides and fungicides, and other specialty chemicals where the introduction of this specific structural moiety is desired.[17]

Caption: Divergent synthetic applications of the two intermediates.

Analytical Differentiation: A Practical Guide

Distinguishing between these two compounds, or identifying one as an impurity in the other, is straightforward using standard analytical techniques.

| Technique | 2,3-Dichlorobenzotrichloride | 2,3-Dichlorobenzyl Chloride | Rationale |

| ¹H NMR | No signal for benzylic protons. | Characteristic singlet for -CH₂Cl protons (~4.7 ppm in CDCl₃).[18] | The trichloromethyl carbon has no attached protons. |

| Mass Spec. | Higher m/z molecular ion peak (C₇H₃Cl₅). | Lower m/z molecular ion peak (C₇H₅Cl₃). | Difference of two chlorine atoms and two protons. |

| GC | Longer retention time. | Shorter retention time. | Significantly higher boiling point leads to later elution. |

| HPLC (RP) | More retained (less polar). | Less retained (more polar). | The -CCl₃ group is less polar than the -CH₂Cl group. |

Conclusion

The distinction between 2,3-Dichlorobenzotrichloride and 2,3-Dichlorobenzyl chloride is a quintessential example of how subtle structural modifications can lead to a profound divergence in chemical function. The former is best understood as a stable precursor to a reactive acylating agent (2,3-dichlorobenzoyl chloride), with its utility culminating in high-value targets like Lamotrigine. The latter is a classic benzylating agent, used to install the 2,3-dichlorobenzyl scaffold across a broad spectrum of chemical entities. For the medicinal and process chemist, a clear and authoritative understanding of this fundamental difference is not merely academic; it is a prerequisite for efficient, logical, and successful synthetic design.

References

- EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98%.

- P&S Chemicals. (n.d.). Product information, 2,3-Dichlorobenzyl chloride.

- ChemicalBook. (n.d.). 2,3-Dichlorobenzoyl chloride synthesis.

- PubChemLite. (n.d.). 2,3-dichlorobenzyl chloride (C7H5Cl3).

- Stenutz. (n.d.). 2,3-dichlorobenzyl chloride.

- TCI EUROPE N.V. (n.d.). 2,3-Dichlorobenzyl Chloride.

- Bromchem Laboratories Pvt Ltd. (n.d.). 2, 3 Dichloro Benzyl Chloride.

- ChemicalBook. (n.d.). 2,3-Dichlorobenzyl chloride synthesis.

- Google Patents. (n.d.). Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.

- PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride.

- LookChem. (n.d.). Cas 3290-01-5, 2,3-Dichlorobenzyl chloride.

- Benchchem. (n.d.). Comparative Reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene and Its Isomers: A Guide for Researchers.

- Benchchem. (n.d.). Synthesis routes of 2,3-Dichlorobenzoyl cyanide.

- LookChem. (n.d.). Cas 2905-60-4, 2,3-Dichlorobenzoyl chloride.

- Unnamed source. (n.d.). Understanding the Applications of 2,4-Dichlorobenzyl Chloride in Synthesis.

- Unnamed source. (n.d.).

- Unnamed source. (n.d.). Chlorotoluenes, Benzyl Chloride, Benzal Chloride and Benzotrichloride.

- Unnamed source. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Unnamed source. (n.d.).

- ChemicalBook. (n.d.). 2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum.

- Unnamed source. (n.d.).

Sources

- 1. evitachem.com [evitachem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2,3-dichlorobenzyl chloride [stenutz.eu]

- 4. PubChemLite - 2,3-dichlorobenzyl chloride (C7H5Cl3) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-Dichlorobenzyl Chloride | 3290-01-5 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 2,3-Dichlorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. softbeam.net:8080 [softbeam.net:8080]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. bromchemlaboratories.in [bromchemlaboratories.in]

- 18. 2,3-Dichlorobenzyl chloride(3290-01-5) 1H NMR spectrum [chemicalbook.com]

stability of 2,3-Dichlorobenzotrichloride under ambient conditions

An In-Depth Technical Guide to the Stability of 2,3-Dichlorobenzotrichloride Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of 2,3-Dichlorobenzotrichloride under ambient conditions. As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its reactivity and degradation pathways is paramount for ensuring process consistency, product purity, and safe handling. This document synthesizes available data to offer field-proven insights into the compound's intrinsic stability, its reactivity with atmospheric components, and best practices for storage and handling.

Introduction to 2,3-Dichlorobenzotrichloride

2,3-Dichlorobenzotrichloride (C₇H₃Cl₅) is a halogenated aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and a trichloromethyl group.[1] It typically appears as a white to off-white crystalline solid.[1] This compound serves as a key building block in organic synthesis, particularly in the production of agrochemicals and pharmaceutical intermediates.[1] Its utility stems from the reactive trichloromethyl group, which can be transformed into various functional groups.

| Property | Value |

| Molecular Formula | C₇H₃Cl₅ |

| Molecular Weight | 264.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 49°C |

| Boiling Point | 288°C |

| Solubility | Insoluble in water; sparingly soluble in chloroform; slightly soluble in methanol.[1] |

Intrinsic Chemical Stability and Reactivity

The stability of 2,3-Dichlorobenzotrichloride is largely dictated by the electronic and steric effects of the chlorine substituents on the benzene ring and the inherent reactivity of the trichloromethyl group.

The Trichloromethyl Group: A Locus of Reactivity

The trichloromethyl (-CCl₃) group is the primary site of reactivity in 2,3-Dichlorobenzotrichloride. The three electron-withdrawing chlorine atoms create a significant partial positive charge on the benzylic carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the basis for its synthetic utility but also a key factor in its instability under certain conditions.

Influence of Ring Substituents

The two chlorine atoms on the benzene ring are electron-withdrawing, which can influence the reactivity of the trichloromethyl group.[2] However, the ortho-chloro substituent (at position 2) also introduces significant steric hindrance, which can impede the approach of nucleophiles to the reactive benzylic carbon.[2] This steric hindrance can, to some extent, moderate the reactivity of the trichloromethyl group compared to other dichlorobenzotrichloride isomers.[2]

Stability Under Ambient Conditions: Key Factors

Under ambient conditions, the primary threats to the stability of 2,3-Dichlorobenzotrichloride are atmospheric moisture and, to a lesser extent, light and oxygen.

Hydrolysis: The Primary Degradation Pathway

The most significant factor affecting the stability of 2,3-Dichlorobenzotrichloride under ambient conditions is its sensitivity to moisture.[1][3] The trichloromethyl group readily undergoes hydrolysis in the presence of water to form 2,3-dichlorobenzoyl chloride.[4][5] While this reaction can be controlled and utilized for synthetic purposes, uncontrolled hydrolysis due to atmospheric moisture leads to the degradation of the compound.[4][5]

The reaction with water can be represented as follows:

C₇H₃Cl₅ + H₂O → C₇H₃Cl₃O + 2HCl

Further hydrolysis of the resulting 2,3-dichlorobenzoyl chloride can lead to the formation of 2,3-dichlorobenzoic acid.

dot

Caption: Hydrolysis degradation pathway of 2,3-Dichlorobenzotrichloride.

This reactivity with water is a common characteristic of benzotrichlorides.[6] Safety data for the parent compound, benzotrichloride, explicitly states that it hydrolyzes in the presence of moisture and reacts with water to produce toxic and corrosive fumes of hydrogen chloride.[6][7]

Photostability

Oxidative Stability

Information regarding the oxidative stability of 2,3-Dichlorobenzotrichloride under ambient conditions is limited in the provided search results. However, safety data for benzotrichloride indicates that it is incompatible with strong oxidizing agents.[7] While atmospheric oxygen is a much weaker oxidizing agent, the potential for slow oxidation over extended periods, especially in the presence of impurities or light, cannot be entirely ruled out.

Recommended Handling and Storage Protocols

Given the high reactivity of 2,3-Dichlorobenzotrichloride, particularly its moisture sensitivity, strict handling and storage protocols are essential to maintain its integrity.

Storage Conditions

-

Moisture Control: The primary consideration for storing 2,3-Dichlorobenzotrichloride is to protect it from moisture.[1][3] It should be stored in tightly sealed containers in a dry and well-ventilated place.[9][10][11] The use of desiccants within the storage container or a dry box is highly recommended.

-

Inert Atmosphere: For long-term storage or for high-purity applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent contact with both moisture and oxygen.

-

Temperature: Store in a cool place.[9] Avoid exposure to high temperatures, as this can increase the rate of degradation and potentially lead to the formation of explosive mixtures with air upon intense heating.[10]

-

Light Protection: Store in opaque or amber containers to protect from light.[8]

Handling Procedures

-

Personal Protective Equipment (PPE): Due to its hazardous nature, appropriate PPE, including gloves, safety goggles, and a lab coat, should always be worn when handling 2,3-Dichlorobenzotrichloride.[9][11]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors or dust.[9][10][11]

-

Avoid Incompatibilities: Keep the compound away from water, strong bases, alcohols, and strong oxidizing agents.[3][7]

Analytical Methods for Stability Assessment

To monitor the stability of 2,3-Dichlorobenzotrichloride and quantify its degradation products, various analytical techniques can be employed.

Chromatographic Methods

-

Gas Chromatography (GC): GC is a suitable method for analyzing 2,3-Dichlorobenzotrichloride and its volatile degradation products. A GC assay can be used to determine the purity of the compound.[4][5]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify 2,3-Dichlorobenzotrichloride and its less volatile hydrolysis products, such as 2,3-dichlorobenzoic acid.[12]

Experimental Protocol: Stability Study via HPLC

This protocol outlines a general procedure for assessing the stability of 2,3-Dichlorobenzotrichloride under specific conditions.

Objective: To determine the rate of hydrolysis of 2,3-Dichlorobenzotrichloride under controlled temperature and humidity.

Materials:

-

2,3-Dichlorobenzotrichloride

-

HPLC-grade acetonitrile and water

-

Controlled environment chamber (e.g., a stability chamber)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of 2,3-Dichlorobenzotrichloride in anhydrous acetonitrile.

-

Place a known quantity of solid 2,3-Dichlorobenzotrichloride in an open vial within the controlled environment chamber set to a specific temperature and humidity (e.g., 25°C/60% RH).

-

At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot of the solid material.

-

Accurately weigh the aliquot and dissolve it in a known volume of anhydrous acetonitrile.

-

Analyze the sample by HPLC to determine the concentration of 2,3-Dichlorobenzotrichloride and any degradation products.

-

Plot the concentration of 2,3-Dichlorobenzotrichloride as a function of time to determine the degradation rate.

dot

Caption: Experimental workflow for assessing the stability of 2,3-Dichlorobenzotrichloride.

Conclusion

2,3-Dichlorobenzotrichloride is a reactive compound that exhibits limited stability under ambient conditions, primarily due to its susceptibility to hydrolysis. The presence of atmospheric moisture is the most significant factor leading to its degradation to 2,3-dichlorobenzoyl chloride and subsequently to 2,3-dichlorobenzoic acid. To ensure the quality and integrity of this important chemical intermediate, it is crucial to implement stringent storage and handling protocols that minimize its exposure to moisture, light, and high temperatures. By understanding the inherent reactivity and potential degradation pathways, researchers and drug development professionals can effectively manage the stability of 2,3-Dichlorobenzotrichloride in their processes.

References

- ChemicalBook. (n.d.). 2,3-Dichlorobenzoyl chloride synthesis.

- PrepChem.com. (n.d.). Synthesis of 2,3-Dichlorobenzoyl Chloride.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.

- EvitaChem. (n.d.). 2,3-Dichlorobenzotrichloride, 98%.

- KM Pharma Solution Private Limited. (n.d.). MSDS - 2,3-Dichloro Benzoyl chloride.

- CDH Fine Chemical. (n.d.). Benzotrichloride CAS No 98-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column.

- CAMEO Chemicals | NOAA. (n.d.). BENZOTRICHLORIDE.

- Loba Chemie. (2016). BENZOTRICHLORIDE FOR SYNTHESIS MSDS CAS-No..

- International Chemical Safety Cards. (n.d.). BENZOTRICHLORIDE.

- NJ.gov. (n.d.). Common Name: BENZOTRICHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL.

- Googleapis.com. (2006). (12) Patent Application Publication (10) Pub. No.: US 2006/0281948 A1.

- Benchchem. (n.d.). Comparative Reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene and Its Isomers: A Guide for Researchers.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.

- Fisher Scientific Chemicals. (n.d.). SAFETY DATA SHEET.

- TCI Chemicals. (2023). SAFETY DATA SHEET.

- Santa Cruz Biotechnology, Inc. (2018). SC-492388 - SAFETY DATA SHEET.

- Cole-Parmer. (2005). Material Safety Data Sheet - 2,3-Dichloronitrobenzene, 99%.

- PubChem. (n.d.). 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944.

- Benchchem. (n.d.). Stability and degradation of 2,3-Dichloro-6-nitrobenzodifluoride.

- Google Patents. (n.d.). CN102775344B - Method for preparing 2,3,6-trichloro-trichloromethylpyridine from DCTC (dichlorobenzotrichloride) flash bottoms.

- PubMed. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.

- Google Patents. (n.d.). CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride.

- ATSDR. (n.d.). 6. analytical methods.

- Chemweb. (2002). Selective Hydrolysis of Pentafiuorobenzotrichloride.

- LookChem. (n.d.). 2,3-Dichlorobenzotrifluoride|54773-19-2.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lobachemie.com [lobachemie.com]

- 12. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 2,3-Dichlorobenzotrichloride (2,3-DCBTC) in Pharmaceutical and Agrochemical Synthesis

Executive Summary: The Trichloromethyl Advantage

2,3-Dichlorobenzotrichloride (CAS 84613-97-8) is a specialized chlorinated aromatic intermediate that serves as a high-reactivity gateway to the 2,3-dichlorobenzoyl moiety. Unlike its downstream derivatives, the trichloromethyl (-CCl₃) functionality offers a unique "masked" electrophilicity, allowing for controlled hydrolysis to yield either 2,3-dichlorobenzoyl chloride (the primary industrial target) or 2,3-dichlorobenzoic acid depending on reaction stoichiometry.

Its industrial significance is anchored in the synthesis of Lamotrigine , a WHO Essential Medicine for epilepsy and bipolar disorder.[1] Beyond pharmaceuticals, the 2,3-dichloro substitution pattern imparts critical lipophilicity and metabolic stability to agrochemical active ingredients, making 2,3-DCBTC a strategic building block for next-generation herbicides and fungicides.[1]

Chemical Profile & Reactivity[1][2][3][4][5]

The utility of 2,3-DCBTC lies in the lability of its benzylic chlorines.[1] The steric crowding of the ortho-chloro substituents (at positions 2 and 3) creates a unique electronic environment that influences both the stability of the trichloromethyl group and the selectivity of downstream nucleophilic substitutions.[1]

| Property | Specification |

| IUPAC Name | 1,2-dichloro-3-(trichloromethyl)benzene |

| CAS Number | 84613-97-8 |

| Molecular Formula | C₇H₃Cl₅ |

| Molecular Weight | 264.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Reactivity | Hydrolysis (to -COCl or -COOH), Friedel-Crafts acylation |

| Primary Hazard | Corrosive, releases HCl on contact with moisture |

Primary Pharmaceutical Application: Lamotrigine Synthesis[6]

The most critical industrial application of 2,3-DCBTC is its role as the progenitor of the 2,3-dichlorophenyl ring in Lamotrigine . The synthesis relies on the quantitative conversion of 2,3-DCBTC to 2,3-dichlorobenzoyl chloride, which is subsequently cyonated and condensed with aminoguanidine.

Mechanistic Pathway

The process avoids the use of 2,3-dichlorobenzoic acid as a starting material, which would require an additional thionyl chloride activation step. Instead, partial hydrolysis of the trichloride directly yields the acid chloride, streamlining the process and reducing waste.[1]

Figure 1: The industrial synthesis of Lamotrigine, highlighting 2,3-DCBTC as the pivotal intermediate for the benzoyl chloride functionality.[1][2][3][4]

Critical Quality Attributes (CQAs)

For pharmaceutical grade Lamotrigine, the purity of the 2,3-DCBTC intermediate is paramount.

-

Isomer Control: The radical chlorination of 2,3-dichlorotoluene must be controlled to prevent ring chlorination (yielding tetrachloroxylenes).

-

Hydrolysis Selectivity: Over-hydrolysis yields the benzoic acid, which is an impurity in the cyanation step.[1]

Agrochemical & General Industrial Applications[1][3][4][5][8][9]

While Lamotrigine is the primary single-molecule driver, 2,3-DCBTC serves as a versatile platform for introducing the 2,3-dichlorophenyl moiety into agrochemicals.[1]

Herbicide & Fungicide Precursors

The 2,3-dichloro motif is highly lipophilic, enhancing the penetration of bioactive molecules through plant cuticles or fungal cell walls.[1]

-

2,3-Dichlorobenzoic Acid Production: Complete hydrolysis of 2,3-DCBTC yields 2,3-dichlorobenzoic acid (CAS 50-45-3). This acid is a building block for various auxin-mimic herbicides and is structurally related to Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1]

-